Bendigole A

Description

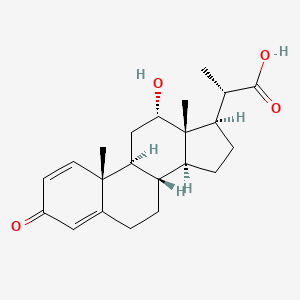

Bendigole A is a novel steroid first isolated from the actinomycete Gordonia australis Acta 2299, discovered in a wastewater treatment foam near Bendigo, Australia . It was identified as a secondary metabolite using HPLC-diode array analysis, mass spectrometry, and NMR experiments . Structurally, this compound (C22H30O4; molecular weight 358.4 Da) features a bile acid-derived backbone with modifications at the C-3 and C-17 positions, including a hydroxyl group and a truncated side chain . Production yields in fermentation reached 20 mg/L under optimized conditions .

This compound exhibits moderate androgenic activity via binding to the human androgen receptor (hAR) but lacks transactivation capacity, likely due to the absence of a hydroxyl group at C-17 or D-ring modifications .

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

(2S)-2-[(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |

InChI |

InChI=1S/C22H30O4/c1-12(20(25)26)16-6-7-17-15-5-4-13-10-14(23)8-9-21(13,2)18(15)11-19(24)22(16,17)3/h8-10,12,15-19,24H,4-7,11H2,1-3H3,(H,25,26)/t12-,15-,16+,17-,18-,19-,21-,22+/m0/s1 |

InChI Key |

GOJFQAWHNZEBKB-CAGQNJOQSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)O |

Canonical SMILES |

CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)O |

Synonyms |

bendigole A |

Origin of Product |

United States |

Comparison with Similar Compounds

Methylococcus capsulatus Sterols

Sterols from Methylococcus capsulatus (e.g., 4α-methyl-5α-cholest-8(14)-en-3β-ol) share a bacterial origin but differ in methylation at C-4 and saturation patterns. Unlike Bendigoles, these sterols primarily regulate membrane fluidity and lack reported hormone receptor interactions .

Bendigoles D–F from Actinomadura sp. SBMs009

Isolated from the marine sponge Suberites japonicus, Bendigoles D–F (C24H34O5 isomers) feature 3-keto and 7α,12α-dihydroxy groups but include a conjugated diene at C-1,4 . Bendigole F inhibits NF-κB translocation (IC50 71 μM) and binds glucocorticoid receptors, unlike this compound’s androgen focus .

| Feature | This compound | Bendigoles D–F |

|---|---|---|

| Source | Gordonia australis | Actinomadura sp. SBMs009 |

| Key Functional Groups | 3-oxo, 17β-hydroxyl | 3-keto, 7α,12α-dihydroxy |

| Receptor Activity | hAR binding | Glucocorticoid receptor, NF-κB |

| Bioactivity | Androgenic (non-activating) | Anti-inflammatory |

Comparison with Eukaryotic Steroids

Human Androgens (e.g., Testosterone)

Testosterone (C19H28O2) shares a 3-oxo, 17β-hydroxyl structure with this compound but activates hAR transcription due to its intact D-ring and C-19 methyl group .

Linckosides A and B

These starfish-derived neuritogenic steroids have glycosylated side chains, unlike this compound’s carboxyl terminus, and promote neuronal growth rather than receptor binding .

Research Implications and Gaps

Structural analogs like Bendigole F highlight the diversity of microbial steroids in drug discovery, particularly for inflammation and hormone-related disorders . Key gaps include:

- Biosynthetic Pathways: Unknown for Bendigoles A–C compared to well-characterized hopanoid synthesis in bacteria .

- In Vivo Efficacy: No data on this compound’s pharmacokinetics or toxicity .

- Structural Optimization : Modifications at C-17 or D-ring could enhance transactivation .

Q & A

Basic Research Question: How can I formulate a focused research question to investigate Bendigole A's biochemical mechanism?

Methodological Answer:

A well-structured research question should align with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population: Specific cell lines or model organisms exposed to this compound.

- Intervention: Dose-dependent administration of this compound.

- Comparison: Control groups treated with structurally analogous compounds.

- Outcome: Quantifiable biomarkers (e.g., enzyme inhibition rates, gene expression changes).

- Time: Duration of exposure and observation intervals.

Ensure the question avoids ambiguity by explicitly defining variables (e.g., "How does this compound alter EGFR phosphorylation in Hela cells at 24-hour exposure?"). Use FINER criteria to evaluate feasibility and novelty .

Basic Experimental Design: What variables and controls are critical in designing experiments with this compound?

Methodological Answer:

A robust experimental design must account for:

| Variable Type | Definition | Example for this compound Studies |

|---|---|---|

| Independent Variable | Manipulated factor | Concentration gradient of this compound |

| Dependent Variable | Measured outcome | Apoptosis rate via flow cytometry |

| Controlled Variables | Constants to reduce noise | Cell culture medium, incubation temperature |

| Positive/Negative Controls | Baseline comparisons | Untreated cells (negative), Staurosporine-treated cells (positive for apoptosis) |

Replicate experiments at least n=3 to ensure statistical power, and use blinding techniques to minimize bias .

Basic Data Collection: What methodologies are optimal for collecting primary data on this compound's bioactivity?

Methodological Answer:

- In vitro assays: Use high-throughput screening (HTS) for dose-response curves (e.g., IC50 calculations).

- Spectroscopic techniques: NMR or HPLC-MS for structural validation and purity assessment.

- Surveys/questionnaires: For collaborative studies, design instruments with clear Likert-scale items (e.g., "Rate the observed cytotoxicity on a scale of 1–5") and pilot-test them to avoid ambiguity .

Avoid over-reliance on secondary data; prioritize original datasets to control for confounding variables .

Advanced Research Question: How should I resolve contradictions in this compound's reported efficacy across studies?

Methodological Answer:

Contradictory data often arise from methodological heterogeneity. Conduct a systematic review to:

Map variables: Compare dose ranges, model systems, and assay protocols.

Apply statistical reconciliation: Use meta-analysis tools (e.g., RevMan) to calculate pooled effect sizes and identify outliers.

Validate hypotheses: Replicate critical experiments under standardized conditions, reporting raw data and confidence intervals .

Example: If Study A reports this compound as pro-apoptotic and Study B finds anti-apoptotic effects, re-test both outcomes in a single experimental setup with shared controls.

Advanced Experimental Optimization: How can I improve the reproducibility of this compound extraction protocols?

Methodological Answer:

Optimize extraction using Design of Experiments (DoE) :

- Factors: Solvent polarity, temperature, sonication time.

- Response Variables: Yield (mg/g), purity (%).

| Factor | Low Level (-1) | High Level (+1) | Optimal Value (Predicted) |

|---|---|---|---|

| Ethanol concentration | 50% | 90% | 70% |

| Temperature | 25°C | 60°C | 45°C |

Validate with ANOVA to identify significant factors (p<0.05) and confirm robustness via triplicate runs .

Advanced Data Integration: What computational tools are recommended for multi-omics analysis of this compound's effects?

Methodological Answer:

Integrate transcriptomic, proteomic, and metabolomic data using:

- Pathway analysis: KEGG, Reactome, or STRING for network mapping.

- Machine learning: Random Forest or SVM to classify biomarkers linked to this compound's activity.

- Statistical platforms: R/Bioconductor packages (e.g., DESeq2 for RNA-seq, MetaboAnalyst for metabolomics).

Example workflow:

Preprocess raw data (normalization, batch correction).

Perform differential expression analysis.

Cross-reference with known targets (e.g., PubChem BioAssay data).

Report effect sizes and false discovery rates (FDR) to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.